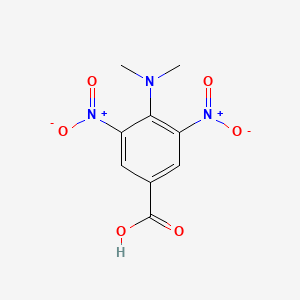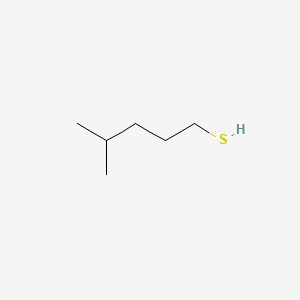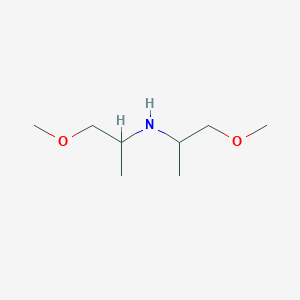
Trimethylthioacetic S-acid
説明
Trimethylthioacetic S-acid is not directly mentioned in the provided papers, but related compounds and methodologies can be inferred to provide insight into its potential characteristics. The papers discuss various trimethylsilyl compounds and their reactions, which are relevant to understanding the synthesis and properties of trimethylthioacetic S-acid.
Synthesis Analysis
The synthesis of related compounds, such as trimethylacetic acid, involves the reaction of precursors like 3,3-dimethyl-2-butanone with sodium hypochlorite in the presence of a phase transfer catalyst, yielding a product with high purity . Similarly, trimethylsilyl esters of various acids are obtained through reactions with appropriate reagents, such as tetraphosphorus decasulfide with alkoxy- and alkylthiotrimethylsilanes . These methods suggest that the synthesis of Trimethylthioacetic S-acid could involve a similar approach, utilizing trimethylsilyl reagents and appropriate sulfur-containing compounds.
Molecular Structure Analysis
The molecular structure of trimethylacetic acid and its derivatives has been studied using techniques like X-ray crystallography, which reveals the presence of nonpolar dimer units in the crystal phase . Structural elucidation of triorganotin derivatives provides evidence for different carboxylate coordination modes . These findings imply that Trimethylthioacetic S-acid could also exhibit interesting structural features, such as nonpolar units or multiple coordination modes, which could be revealed through similar analytical methods.
Chemical Reactions Analysis
Trimethylsilyl compounds are known to participate in various chemical reactions. For instance, trimethylsilyl trichloroacetate is used for the silylation of different functional groups , and mono-S-trimethylsilylketene dithioacetals react with dialkylazodicarboxylates to yield α-hydrazinodithioesters . A novel catalyst system involving trimethylsilyl chloride and indium(III) chloride has been shown to efficiently catalyze the synthesis of sulfides . These studies suggest that Trimethylthioacetic S-acid could also engage in a range of chemical reactions, potentially serving as a reagent or catalyst in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of trimethylacetic acid and its derivatives can be inferred from dielectric studies, which show low dielectric constant and conductivity in the solid and liquid states . The mass spectra of trimethylsilyl derivatives of amino acids provide insights into their fragmentation pathways and stability . These findings suggest that Trimethylthioacetic S-acid would likely have distinct physical and chemical properties that could be characterized by similar spectroscopic and dielectric techniques.
科学的研究の応用
1. Application in Peptide Synthesis
Trimethylthioacetic S-acid and its derivatives find application in the field of peptide synthesis. One study demonstrates the use of trimethoxyphenylthio (S-Tmp) as a novel cysteine protecting group in Fmoc solid-phase peptide synthesis, which is a less cumbersome alternative to tert-butylthio for cysteine protection in peptide synthesis (Postma, Giraud, & Albericio, 2012).
2. Development of Fluorescent Probes
Trimethylthioacetic S-acid derivatives are used in developing fluorescent probes for the detection of biothiols. A study utilized the trimethyl lock mechanism for creating a sensitive and selective fluorescent probe that responds instantaneously to glutathione (GSH), even at very low concentrations (Yang et al., 2018).
3. Utilization in Chemical Biology
The trimethyl lock, a derivative of trimethylthioacetic S-acid, is highlighted forits use in molecular release mechanisms in chemistry, biology, and pharmacology. This mechanism involves an extremely rapid lactonization reaction, useful in the release of amino groups from amides, including small-molecule drugs and peptides. The versatility of trimethyl lock conjugates makes them a valuable tool in chemical biology (Levine & Raines, 2012).
4. Analysis in Gas Chromatography
Trimethylthioacetic S-acid and its derivatives are relevant in the field of analytical chemistry, particularly in gas chromatography for the quantitative analysis of amino acids. The phenylthiohydantoins of amino acids, involving trimethylsilylation, are analyzed using gas chromatography, enhancing the detection and quantification of these compounds (Pisano & Bronzert, 1969).
5. Applications in Organic Synthesis
In organic synthesis, trimethylthioacetic S-acid derivatives, like trimethyltin hydroxide, are used for the solid-phase cleavage of benzyl ester linkages between amino acids/dipeptides and resins. These compounds facilitate various reactions, including transesterifications and acetylation/deacetylation processes (Mascaretti, Furlan, Salomon, & Mata, 1999).
Safety and Hazards
Trimethylthioacetic S-acid is flammable and can cause severe burns . Contact with eyes may cause severe irritation and possible eye burns . It may cause severe irritation and possible burns on the skin . Inhalation may cause severe irritation of the respiratory tract with sore throat, coughing, shortness of breath, and delayed lung edema . It causes chemical burns to the respiratory tract .
作用機序
Target of Action
Trimethylthioacetic S-acid, also known as Thiopivalic acid , is a chemical compound with the molecular formula C5H10OS The primary targets of this compound are currently not well-documented in the available literature
Pharmacokinetics
It has been reported that trimethylthioacetic s-acid can be analyzed using reverse phase high-performance liquid chromatography (hplc) methods . This suggests that it may be possible to study its pharmacokinetics using such techniques.
特性
IUPAC Name |
2,2-dimethylpropanethioic S-acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c1-5(2,3)4(6)7/h1-3H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSXHKMJBWOMRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50204117 | |
| Record name | Trimethylthioacetic S-acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylthioacetic S-acid | |
CAS RN |
55561-02-9 | |
| Record name | 2,2-Dimethylpropanethioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55561-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylthioacetic S-acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055561029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylthioacetic S-acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylthioacetic S-acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.262 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















